molecular formula C21H22N2O3S B2962468 4-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide CAS No. 863556-04-1

4-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2962468
CAS No.: 863556-04-1
M. Wt: 382.48
InChI Key: DNTARDRKGIILLS-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and an ethyl linker to the benzamide moiety. The ethoxy group at the para position of the benzamide distinguishes it from related compounds. This scaffold is of interest in medicinal chemistry due to the pharmacological versatility of thiazoles and benzamides, which are known to exhibit enzyme inhibitory, antimicrobial, and receptor-modulating activities .

Properties

IUPAC Name

4-ethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-3-26-19-10-4-15(5-11-19)20(24)22-13-12-17-14-27-21(23-17)16-6-8-18(25-2)9-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTARDRKGIILLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a synthetic compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Synthesis

The molecular formula of 4-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is C21H22N2O3S. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis method, involving the condensation of α-haloketones with thioamides.
  • Substitution Reactions : The introduction of the phenyl group occurs via nucleophilic substitution.
  • Amide Formation : The final step entails reacting the thiazole derivative with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine.

Biological Activity Overview

The biological activity of 4-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide can be categorized into several key areas:

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant activity against various microbial strains, including bacteria and fungi. For instance, modifications in substituents on the thiazole ring can enhance potency against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown potential as an anticancer agent. Studies demonstrate that thiazole derivatives can inhibit matrix metalloproteinases and induce apoptosis in cancer cells. The mechanism involves interaction with Bcl-2 family proteins, which are crucial in regulating cell death . For example, certain derivatives have exhibited IC50 values in the micromolar range against hepatocellular carcinoma cell lines, indicating promising anticancer activity .

The biological activity is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in cancer progression and microbial survival.
  • Induction of Apoptosis : By modulating apoptotic pathways, these compounds can trigger cell death in cancerous cells.
  • Antioxidant Activity : Some derivatives possess antioxidant properties that may contribute to their therapeutic effects by reducing oxidative stress within cells .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study showed that derivatives similar to 4-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing up to 300-fold increased potency compared to standard antibiotics .
Anticancer Activity In vitro tests revealed that certain thiazole derivatives led to a reduction in cell viability in HepG2 cancer cells, with IC50 values ranging from 2.31 µM to 9.86 µM, indicating strong anticancer potential .
Mechanistic Studies Research indicated that these compounds could inhibit specific protein interactions critical for cancer cell survival, confirming their role as potential therapeutic agents .

Scientific Research Applications

Based on the available search results, here's a detailed overview of the scientific research applications of compounds similar to "4-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide".

Scientific Research Applications

"4-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide" is a synthetic organic compound belonging to the thiazole class, which has various applications in scientific research. Thiazoles are heterocyclic compounds with sulfur and nitrogen atoms in their ring structure and are known for diverse biological activities.

Chemistry

  • Building Block for Synthesis: This compound can be employed as a building block in the synthesis of more complex molecules.
  • Ligand in Coordination Chemistry: It can also act as a ligand in coordination chemistry.

Biology

  • Antimicrobial Agent: This compound is investigated for its potential as an antimicrobial agent.
  • Anti-inflammatory Agent: It is also studied for its anti-inflammatory properties.

Medicine

  • Antitumor Properties: The compound is explored for its antitumor properties and potential use in cancer therapy.
  • Enzyme Inhibition: Benzamides, similar to this compound, have shown potential as inhibitors for enzymes like RET kinase, which is significant in cancer research.
  • Antifungal Activity: Thiazole rings in related compounds have been linked to antifungal properties against pathogens such as Candida albicans and Cryptococcus neoformans.

Industry

  • Development of New Materials: It is utilized in developing new materials.
  • Precursor in Synthesis: It serves as a precursor in synthesizing dyes and pigments.

"4-Ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide" is of interest in medicinal chemistry because of its potential biological activities, featuring a thiazole moiety often associated with these activities.

Antitumor Activity

Benzamide derivatives, including those with thiazole structures, have demonstrated antitumor effects. For example, a related compound showed micromolar inhibition of HSET (KIFC1), a protein crucial for cancer cell survival, leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole-Benzamide Scaffolds

Methoxy vs. Ethoxy Substituents
  • 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 91506-71-7): This compound features dual methoxy groups on both the benzamide and thiazole rings. The molecular weight (314.36 g/mol) is lower than the target compound, which may influence solubility .
  • N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1): Replacing the ethoxy group with a pivaloyl group increases hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility. Fluorine substituents further modulate electronic properties .
Sulfonamide and Sulfamoyl Derivatives
  • The bis(2-methoxyethyl)amine moiety adds conformational flexibility, contrasting with the rigid ethoxy group in the target compound .
Piperazine-Linked Analogues
  • 4-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride (CAS 1189932-70-4) : The piperazine-sulfonyl group introduces basicity and hydrogen-bonding capacity, which may enhance protein binding. The hydrochloride salt improves crystallinity and stability compared to the free base form of the target compound .
Spectroscopic Analysis
  • IR Spectroscopy : The absence of a νS-H band (~2500–2600 cm⁻¹) in thiazole-thione tautomers (e.g., compounds [7–9] in ) confirms the thione form, whereas the target compound’s ethoxy group would show νC-O stretching near 1250 cm⁻¹ .
  • NMR Data : Methoxy protons in similar compounds (e.g., 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide) resonate at δ 3.8–4.0 ppm, while ethoxy groups typically appear upfield at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (CH₂) .
Thermal Properties
  • Melting Points : Methoxy-substituted benzamides (e.g., Rip-B in ) melt at 96°C, whereas bulkier substituents (e.g., pivaloyl in CAS 923121-43-1) increase melting points (>150°C) due to enhanced crystallinity .
Pharmacological Activity
  • Urease Inhibition : N-(thiazol-2-yl)benzamide analogs () show IC₅₀ values in the micromolar range, with electron-withdrawing groups (e.g., trifluoromethyl) enhancing potency. The ethoxy group in the target compound may reduce activity compared to sulfonamides but improve metabolic stability .
  • Antioxidant Effects : Thiazole-amide derivatives with morpholine substituents (e.g., 4a in ) exhibit radical scavenging activity, suggesting the target compound’s ethoxy group could similarly modulate redox properties .

Data Table: Key Comparative Metrics

Compound Name (CAS) Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Activity
Target Compound ~395.45* 4-ethoxy, 4-methoxyphenyl-thiazole Not reported Potential enzyme inhibition
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (91506-71-7) 314.36 Dual methoxy Not reported Antimicrobial
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (361159-76-4) 473.57 Sulfamoyl, bis(2-methoxyethyl) Not reported Solubility-enhanced
4-ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride (1189932-70-4) 484.00 Piperazine-sulfonyl, hydrochloride Not reported Receptor modulation

*Estimated based on molecular formula.

Q & A

Q. What are the optimal synthetic routes for 4-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Condensation of 4-methoxyphenylthioamide derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol, 80°C for 6–8 hours) .
  • Amide coupling : Reaction of the thiazole intermediate with 4-ethoxybenzoyl chloride using coupling agents like EDCI/HOBt in dichloromethane (DCM) at room temperature .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity.

Q. Key factors affecting yield :

  • Catalysts : LiCl improves imine formation in thiazole synthesis .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1^1H/13^{13}C NMR : Confirm substituent positions on the thiazole and benzamide moieties. For example, the thiazole C-H proton resonates at δ 7.8–8.2 ppm, while the ethoxy group appears as a triplet at δ 1.3–1.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 409.15) .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .

Q. What in vitro bioactivity screening assays are appropriate for initial evaluation?

  • Anticancer activity : MTT assay against human cancer cell lines (e.g., MCF-7, IC50_{50} values reported in μM ranges for analogous thiazoles) .
  • Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition with IC50_{50} < 10 μM for derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR strategies include:

  • Substituent modulation : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF3_3) enhances anticancer potency by 3-fold .
  • Scaffold hopping : Replacing the thiazole with a triazole ring reduces cytotoxicity but improves solubility .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with target proteins like tubulin (binding energy < -9 kcal/mol) .

Table 1 : Bioactivity of Analogous Thiazole Derivatives

Substituent on ThiazoleIC50_{50} (MCF-7)MIC (S. aureus)
4-Methoxyphenyl12.5 μM32 μg/mL
4-Trifluoromethylphenyl4.2 μM16 μg/mL
4-Nitrophenyl28.7 μM64 μg/mL
Data adapted from

Q. How can contradictory data on metabolic stability be resolved?

Discrepancies in hepatic microsomal stability (e.g., t1/2_{1/2} = 45 min vs. 120 min) may arise from:

  • Species differences : Rat vs. human CYP450 isoform selectivity .
  • Assay conditions : NADPH concentration (1 mM vs. 2 mM) alters oxidation rates .
    Resolution :
  • Conduct cross-species comparative studies with standardized protocols.
  • Use LC-MS/MS to identify major metabolites (e.g., O-demethylation at the 4-ethoxy group) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Sprague-Dawley rats (IV/PO administration, blood sampling at 0.5–24 h) show low oral bioavailability (<20%) due to first-pass metabolism .
  • Toxicity : Zebrafish embryo model (LC50_{50} > 100 μM indicates low acute toxicity) .
  • BBB penetration : MDCK-MDR1 cell monolayers predict CNS availability (Papp_{app} > 10 × 106^{-6} cm/s) .

Q. How do computational methods enhance the understanding of this compound’s mechanism?

  • Molecular dynamics simulations : Reveal stable binding of the thiazole ring to ATP-binding pockets (RMSD < 2 Å over 50 ns) .
  • QSAR models : LogP values >3 correlate with improved membrane permeability but higher plasma protein binding (>90%) .
  • ADMET prediction : SwissADME forecasts moderate solubility (LogS = -4.2) and CYP3A4 inhibition risk .

Q. What strategies mitigate synthesis challenges, such as low yields in amide coupling?

  • Coupling reagent optimization : Replace EDCI/HOBt with DMT-MM for aqueous-compatible reactions (yield increases from 65% to 85%) .
  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min (80°C, 300 W) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during thiazole formation .

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